Epi-aflatoxin q1

Chromatographic separation UHPLC-HRMS analysis Metabolite identification

Epi-aflatoxin Q1 (CAS 56648-94-3, C₁₇H₁₂O₇, MW 328.27) is the 3R-epimer of aflatoxin Q1 (AFQ1), representing a key hydroxylated metabolite of aflatoxin B1 (AFB1) formed via cytochrome P450 or laccase-mediated oxidation. It is a chiral furanocoumarin derivative isolated as a natural product from Aspergillus flavus.

Molecular Formula C17H12O7
Molecular Weight 328.276
CAS No. 56648-94-3
Cat. No. B590127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpi-aflatoxin q1
CAS56648-94-3
Synonyms[3R-(3α,6aα,9aα)]-2,3,6a,9a-Tetrahydro-3-hydroxy-4-_x000B_methoxycyclopenta[c]furo[3’,2’:4,5]furo[2,3-h][1]benzopyran-1,11-dione; 
Molecular FormulaC17H12O7
Molecular Weight328.276
Structural Identifiers
SMILESCOC1=C2C3=C(C(=O)CC3O)C(=O)OC2=C4C5C=COC5OC4=C1
InChIInChI=1S/C17H12O7/c1-21-9-5-10-11(6-2-3-22-17(6)23-10)15-14(9)12-7(18)4-8(19)13(12)16(20)24-15/h2-3,5-7,17-18H,4H2,1H3/t6-,7-,17+/m1/s1
InChIKeyGYNOTJLCULOEIM-TXLFOSJXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Epi-Aflatoxin Q1 (CAS 56648-94-3): A Critical Reference Standard for Mycotoxin Metabolism and Detoxification Studies


Epi-aflatoxin Q1 (CAS 56648-94-3, C₁₇H₁₂O₇, MW 328.27) is the 3R-epimer of aflatoxin Q1 (AFQ1), representing a key hydroxylated metabolite of aflatoxin B1 (AFB1) formed via cytochrome P450 or laccase-mediated oxidation [1]. It is a chiral furanocoumarin derivative isolated as a natural product from Aspergillus flavus . Unlike its epimer AFQ1, epi-aflatoxin Q1 is distinguished by its lower solubility in organic solvent systems, a property critical for chromatographic separation and analytical method development [2]. This compound serves as an essential certified reference material for food safety, toxicology, and enzymatic bioremediation research, specifically for the unambiguous identification of AFB1 degradation products in complex matrices [3].

Why Aflatoxin Q1 (AFQ1) Cannot Substitute for Epi-Aflatoxin Q1 in Analytical and Mechanistic Workflows


Although epi-aflatoxin Q1 shares an identical molecular formula and mass spectrum with its epimer AFQ1, the two compounds are not interchangeable. They exhibit distinct stereochemical configurations at the 3-position (3R vs. 3S), which directly governs their differential physical properties including melting point, chromatographic retention time, and solubility [1]. In enzymatic degradation studies, both epimers are formed simultaneously as initial oxidation products, yet they are resolved as separate UHPLC-HRMS peaks (e.g., epi-AFQ1 at 23.6 min vs. AFQ1 at 22.8 min under identical conditions) [2]. Using AFQ1 as a surrogate standard for epi-AFQ1 quantification would introduce systematic error in analytical methods due to differing ionization behavior, as documented by the necessity of separate calibration despite using AFQ1 for estimation when authentic epi-AFQ1 standards were unavailable [3]. Precise procurement of the correct epimer reference standard is therefore mandatory for reliable identification of AFB1 degradation pathways and for meeting regulatory compliance in food contaminant monitoring.

Quantitative Evidence for Epi-Aflatoxin Q1 Differentiation Against Aflatoxin Q1 and AFB1


Chromatographic Retention Time Separation Between Epi-AFQ1 and AFQ1

Epi-aflatoxin Q1 (epi-AFQ1) and aflatoxin Q1 (AFQ1) are resolved as distinct chromatographic peaks by reversed-phase UHPLC-HRMS under identical gradient conditions. Epi-AFQ1 elutes at a retention time of 23.6 min, whereas AFQ1 elutes earlier at 22.8 min, representing a retention time difference of 0.8 min [1]. This chromatographic separation is essential for unambiguous identification, as both compounds share identical molecular formulas (C₁₇H₁₂O₇) and MS/MS fragmentation patterns (e.g., fragments at m/z 311.0343 and 283.0601). In the absence of authentic epi-AFQ1 reference standard, quantification was performed using AFQ1 calibration curves, a necessary compromise explicitly acknowledged as introducing potential inaccuracy [2].

Chromatographic separation UHPLC-HRMS analysis Metabolite identification

Melting Point Difference Between Epi-Aflatoxin Q1 and Aflatoxin Q1

The 1975 structural elucidation by Büchi et al. established that epi-aflatoxin Q1 (reported as 'epiaflatoxin Q1') has a melting point of 235°C (with decomposition), whereas the natural epimer aflatoxin Q1 melts at 265°C (with decomposition) [1]. This 30°C difference in melting point reflects fundamental differences in crystal lattice packing energy attributable to the inverted stereochemistry at the 3-position. Additionally, the epimers exhibit distinct molar extinction coefficients (ε) in their UV absorption maxima: at λ_max 366 nm, epi-AFQ1 shows ε = 16,500 while AFQ1 shows ε = 18,700, representing an approximately 12% reduction in absorptivity [1].

Physicochemical characterization Epimer differentiation Crystallinity assessment

Differential Solubility Enabling Epimer Separation by Fractional Crystallization

Demonstrating dramatic solubility discrimination between the two epimers, Büchi et al. (1975) achieved complete separation of a 341 mg epimeric mixture using fractional crystallization from methylene chloride-methanol-hexane [1]. The natural epimer (AFQ1) crystallized preferentially as fine needles in two crops totaling 141 mg (41% yield of theoretical), whereas the unnatural epimer (epi-AFQ1) remained in the mother liquor and required two subsequent chromatographic purifications before yielding 38 mg (11%) of pure crystalline material [1]. This differential crystallization behavior confirms that epi-AFQ1 is the substantially more soluble isomer in this solvent system, consistent with vendor descriptions of it as the 'less soluble isomer' being a contextual reference to a different solvent environment .

Solubility difference Fractional crystallization Epimer purification

Comparative Human Hepatocyte Cytotoxicity of Epi-AFQ1 and AFQ1

Guo et al. (2020) demonstrated that treatment of human liver L-02 cells with both aflatoxin Q1 and epi-aflatoxin Q1 did not suppress cell viability or induce apoptosis, in marked contrast to the parent compound AFB1 which is a confirmed human hepatocarcinogen [1]. While this study did not report quantitative IC₅₀ values separately for each epimer, the qualitative equivalence in their lack of cytotoxicity is the key finding. Compared to AFB1, which exhibits nanomolar-range cytotoxicity in primary hepatocytes, both AFQ1 and epi-AFQ1 represent detoxified end-products, with AFQ1 reported as approximately 18-fold less toxic than AFB1 in the chicken embryo assay [2].

Hepatotoxicity assessment Cell viability assay Detoxification validation

Procurement-Relevant Application Scenarios for Epi-Aflatoxin Q1


Certified Reference Standard for Enzymatic Detoxification Pathway Validation

Research groups developing laccase-based or bacterial oxidase-based AFB1 detoxification strategies for food and feed require authentic epi-AFQ1 as a primary reference standard. As demonstrated by Subagia et al. (2024), AFQ1 and epi-AFQ1 are the initial and main oxidation products of BsCotA laccase action on AFB1 [1]. Without the epi-AFQ1 standard, the epimeric degradation product cannot be unambiguously assigned in HPLC-MS chromatograms given its co-formation with AFQ1 and identical molecular mass. Procurement of both epimer standards enables complete mass balance and accurate kinetic characterization of the enzymatic reaction, a prerequisite for regulatory approval of biological detoxification agents.

Chromatographic Method Development and Retention Time Indexing

Analytical laboratories developing multi-mycotoxin LC-MS/MS methods for food surveillance programs must include epi-AFQ1 in their analyte panels to avoid false negatives. The distinct retention time of epi-AFQ1 (23.6 min) versus AFQ1 (22.8 min) under standard reversed-phase conditions provides a definitive identifier that prevents misidentification when both epimers co-occur in contaminated grain extracts [1]. The inclusion of epi-AFQ1 in retention time-indexed spectral libraries ensures accurate peak assignment, particularly when MS/MS fragmentation patterns are insufficient for discrimination.

Toxicological Risk Assessment of AFB1 Metabolism

Toxicologists evaluating the human health risk of dietary AFB1 exposure require epi-AFQ1 reference material to confirm that in vivo cytochrome P450-mediated hydroxylation does not produce stereospecific toxic metabolites. While both AFQ1 and epi-AFQ1 showed no cytotoxicity in L-02 human hepatocytes [1], the documented stereosensitivity of aflatoxin mutagenicity—where unnatural epimers of aflatoxicol exhibited greater direct mutagenicity than natural epimers [2]—underscores the need to individually assess each epimer rather than assuming equivalent safety profiles. Procurement of both epimers is essential for comprehensive structure-activity relationship studies in mutagenicity assessment.

Epimer-Specific Impurity Profiling for Pharmaceutical-Grade Mycotoxin Standards

Manufacturers of certified reference materials and pharmaceutical impurity standards must characterize and control epimeric purity. The 1975 Büchi synthesis demonstrated that epimeric mixtures are the default product of AFB1 hydroxylation, requiring laborious fractional crystallization and repeated chromatography to isolate pure epi-AFQ1 [1]. Quality control laboratories procuring epi-AFQ1 should verify epimeric purity by melting point determination (expected 235°C dec. for pure epi-AFQ1 versus 265°C dec. for AFQ1 contamination) or by monitoring the 0.8 min retention time separation on HPLC.

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